molecular formula C6H3BrF3N B1273635 5-Bromo-2-(trifluoromethyl)pyridine CAS No. 436799-32-5

5-Bromo-2-(trifluoromethyl)pyridine

Cat. No. B1273635
M. Wt: 225.99 g/mol
InChI Key: RPFAUCIXZGMCFN-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridine is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom .

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 5-Bromo-2-(trifluoromethyl)pyridine, often involves palladium-catalysed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Similarly, the synthesis of 5-Bromo-2-(trifluoromethyl)pyridine can be expected to involve such palladium-catalysed reactions, although the specific details are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For example, a combined experimental and computational study of pyridine derivatives provided insight into their synthesis, spectroscopic properties, and molecular structure . The molecular structure of 5-Bromo-2-(trifluoromethyl)pyridine has likely been optimized using DFT, as this is a common approach in the field .

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The ambiphilic nature of 5-Bromo-2-pyrone, for instance, allows it to undergo Diels-Alder cycloadditions, which could be analogous to reactions involving 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves condensation and alkylation reactions, which could be relevant to the chemical reactivity of 5-Bromo-2-(trifluoromethyl)pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been characterized using spectroscopic methods such as FT-IR and NMR. The compound's non-linear optical (NLO) properties and HOMO-LUMO energies have been examined using TD-DFT, indicating potential bioactivity . Additionally, the antimicrobial activities of similar compounds have been tested, suggesting possible biological applications .

Scientific Research Applications

“5-Bromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . Here are some details:

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of the Application : TFMP and its derivatives are primarily used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .

“5-Bromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . Here are some details:

  • Scientific Field : Agrochemical and Pharmaceutical Industries .
  • Summary of the Application : TFMP and its derivatives are primarily used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

This chemical is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this chemical .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 5-Bromo-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFAUCIXZGMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375616
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethyl)pyridine

CAS RN

436799-32-5
Record name 5-Bromo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
H Vural, M Kara - Optik, 2017 - Elsevier
The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed by the applying of Fourier Transform-Infrared (FT-IR) and 1 H and 13 C Nuclear Magnetic …
Number of citations: 4 www.sciencedirect.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
H Vural - Journal of Engineering Research and Applied Science, 2021 - journaleras.com
5-(trifluoromethyl) pyridine-2-thiol has been investigated quantum computationally by density functional theory (DFT) approach. The computational investigations were done using the …
Number of citations: 2 journaleras.com
KM Clapham, AS Batsanov, MR Bryce… - Organic & biomolecular …, 2009 - pubs.rsc.org
The synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters is described via lithiation–boronation protocols (Schemes 1, 3 and 4). A study of their …
Number of citations: 56 pubs.rsc.org
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
A literature method reported for iodobenzene and congeners was successfully extended to the pyridine series. 2‐Iodopyridines can be converted into 2‐(trifluoromethyl)pyridines almost …
RE Sonstrom - ideals.illinois.edu
Abstract Analysis of the crude reaction mixture of the arylation product of cyclohexanone with 5-bromo-2-(trifluoromethyl) pyridine was performed by molecular rotational resonance (…
Number of citations: 2 www.ideals.illinois.edu
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
D Mao, C Hu, W Wang, X Du, Z Xu - Molecular Crystals and Liquid …, 2015 - Taylor & Francis
The title compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was synthesized and characterized by 1 H and 13 C NMR, IR…
Number of citations: 4 www.tandfonline.com
Y Liu, Y Zhao, Q Ren, Z Zhou, H Chai… - Journal of Molecular …, 2020 - Elsevier
A bipyridyl compound is a common ligand, and a complex formed after complexation with a metal is used to catalyze an organic reaction. Herein, 6,6′-bis(trifluoromethyl)-3,3′-…
Number of citations: 8 www.sciencedirect.com

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